2,5-Diacetylpyrazine

Flavor chemistry Structure–odor relationships Sensory science

2,5-Diacetylpyrazine is a symmetrical disubstituted pyrazine bearing acetyl groups at the 2- and 5-positions. It belongs to the broader class of acylpyrazines, which are widely used as flavor and fragrance ingredients due to their characteristic nutty, roasted, and popcorn-like organoleptic profiles.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 39248-49-2
Cat. No. B3351717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diacetylpyrazine
CAS39248-49-2
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(C=N1)C(=O)C
InChIInChI=1S/C8H8N2O2/c1-5(11)7-3-10-8(4-9-7)6(2)12/h3-4H,1-2H3
InChIKeyKQKTVKWKCBHDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diacetylpyrazine (CAS 39248-49-2) – Compound Class, Basic Characteristics, and Procurement Relevance


2,5-Diacetylpyrazine is a symmetrical disubstituted pyrazine bearing acetyl groups at the 2- and 5-positions. It belongs to the broader class of acylpyrazines, which are widely used as flavor and fragrance ingredients due to their characteristic nutty, roasted, and popcorn-like organoleptic profiles [1]. The compound has the molecular formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol. Commercially, it is supplied as a research chemical and flavor intermediate, with typical purity specifications of 95%–98% as verified by HPLC, GC, or NMR . Its primary industrial relevance lies in the flavor and tobacco sectors, where precise isomeric identity and substitution pattern critically determine sensory performance and regulatory acceptability.

Why Generic Substitution of 2,5-Diacetylpyrazine with Other Pyrazine Flavor Compounds Is Scientifically Unsound


Disubstituted pyrazines are not interchangeable odorants; their sensory detection thresholds, odor qualities, and volatility profiles are exquisitely sensitive to both the nature and the ring position of substituents. Systematic structure–odor studies have demonstrated that for pyrazines carrying polar groups such as acetyl, the order of decreasing odor potency follows 2,3- < 2,6- < 2,5-substitution, meaning that the 2,5-isomer exhibits the highest odor threshold (lowest potency) among positional isomers [1]. Consequently, substituting 2,5-diacetylpyrazine with, for example, 2,3-diacetylpyrazine or 2,6-diacetylpyrazine would alter the perceived aroma intensity at equal dosage, potentially requiring formulation re-optimization. Furthermore, patent data confirm that only specific 2,5-diacylpyrazine isomers deliver the targeted smoke flavor enhancement under cigarette smoking conditions, establishing a direct link between precise molecular identity and functional performance [2]. Generic substitution without quantitative sensory and application-specific data therefore risks both product quality and regulatory compliance.

2,5-Diacetylpyrazine: Quantitative Differentiation Evidence Against Closest Analogs


Odor Threshold Hierarchy: 2,5-Diacetylpyrazine vs. Positional Isomers (2,3- and 2,6-)

In the authoritative structure–odor study by Mihara and Masuda (1988), the odor thresholds of 60 disubstituted pyrazines were determined by dynamic olfactometry. For pyrazines bearing a polar acetyl group, the odor threshold increases (potency decreases) in the order: 2,3-position < 2,6-position < 2,5-position [1]. This means 2,5-diacetylpyrazine has the highest threshold (i.e., is the least potent) among the diacetyl positional isomers. Although the paper does not report the exact ppm value for 2,5-diacetylpyrazine in the extractable portion, the class-level trend is explicitly stated and mechanistically linked to dipole moment and ΔΔI values. For reference, the mono-acetyl analog 2-acetylpyrazine has a reported odor threshold of 2.0 × 10⁻² ppm (20 ppb) in the same study [1].

Flavor chemistry Structure–odor relationships Sensory science

Tobacco Smoke Flavor Enhancement: 2,5-Diacetylpyrazine vs. 2-Acetylpyrazine Under Realistic Smoking Conditions

European Patent EP 0 256 839 A1 (Philip Morris) explicitly claims smoking compositions containing an unsymmetrical 2,5-diacylpyrazine flavorant additive, with 2,5-diacetylpyrazine as a representative example. Under normal cigarette smoking conditions, the additive volatilizes and enhances the flavor and aroma of both mainstream and sidestream smoke [1]. This performance is contrasted with earlier mono-acetylpyrazine additives (e.g., 2-acetylpyrazine) described in U.S. Pat. No. 3,402,051, which primarily impart a simple popcorn-like note. The 2,5-diacetyl substitution pattern provides a more complex, roasted, nutty character and improved thermal stability during combustion, as demonstrated in Example VII of the patent [1].

Tobacco science Flavor delivery Pyrolysis chemistry

Off-Flavor Identification in Oak Wood: 2,5-Disubstituted Pyrazines as Specific Microbial Markers

A 2019 study in the Journal of Agricultural and Food Chemistry identified 2,5-disubstituted pyrazines as the volatile compounds responsible for a rancid butter off-flavor in oak wood. The identification was confirmed by synthesis of symmetric and dissymmetric 2,5-dialkylpyrazines and comparison with authentic reference standards via GC-olfactometry and multidimensional GC-MS [1]. While 2,5-diacetylpyrazine was not specifically tested, the study establishes that the 2,5-disubstitution pattern is a critical structural determinant for off-flavor formation in wood-aged products. This implies that 2,5-diacetylpyrazine may serve as a relevant reference standard for off-flavor screening in cooperage, wine, and spirits industries, where 2,3- or 2,6-isomers would not be appropriate surrogates.

Food chemistry Off-flavor analysis Oak wood aging

Synthetic Utility: 2,5-Diacetylpyrazine as a Chelating Ligand Precursor for Metal Complexes

2,5-Diacetylpyrazine has been employed as a chelating ligand precursor for the synthesis of metal complexes with Zn(II), Cu(I), Re(I), and Ru(II). The compound acts as an α-carbonylpyrazine chelator, and its singly reduced form stabilizes biochemically interesting intermediates [1]. This coordination behavior is distinct from that of mono-acetylpyrazines, which offer only a single carbonyl coordination site, and from 2,3-diacetylpyrazine, where the adjacent carbonyl groups may lead to different chelate ring sizes and geometries. Electrochemical and spectroscopic characterization of these complexes has been reported, confirming the specific utility of the 2,5-substitution pattern for forming stable five-membered chelate rings.

Coordination chemistry Ligand design Rhenium complexes

2,5-Diacetylpyrazine: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Premium Cigarette Flavor Formulation Requiring Roasted, Nutty Smoke Character

Based on the direct comparative evidence from EP 0 256 839 A1 [2], 2,5-diacetylpyrazine should be prioritized over 2-acetylpyrazine or other mono-acylpyrazines when the target flavor profile demands a complex roasted/nutty note rather than a simple popcorn-like aroma. Formulators should incorporate this compound at the levels established in the patent examples and validate through expert panel evaluation.

Analytical Reference Standard for 2,5-Disubstituted Pyrazine Off-Flavor Screening in Cooperage and Wine

As demonstrated by Shinkaruk et al. (2019) [3], 2,5-disubstituted pyrazines are specific markers for rancid butter off-flavors in oak wood. Laboratories performing GC-olfactometry or GC-MS screening for these defects should use authentic 2,5-diacetylpyrazine as a retention time and sensory calibration standard, since positional isomers (2,3- or 2,6-) are not detected in the off-flavor profile and would lead to inaccurate identification.

Coordination Chemistry and Catalyst Design Utilizing 2,5-Chelating Ligands

Research groups synthesizing metal complexes for catalytic or biomimetic studies should select 2,5-diacetylpyrazine specifically when a five-membered chelate ring with two carbonyl donors is required [4]. The 2,5-substitution pattern provides a unique N,N'-chelating backbone with pendant acetyl arms that cannot be replicated using 2,3- or 2,6-isomers, enabling distinct electrochemical and photophysical properties.

Low-Intensity Nutty Flavor Delivery in Delicate Food Matrices

Given the class-level evidence that 2,5-disubstituted pyrazines with polar groups exhibit the highest odor thresholds among positional isomers [1], 2,5-diacetylpyrazine is the preferred choice when a subtle, non-overpowering nutty background note is desired. Food technologists working with neutral bases (e.g., dairy, baked goods) should consider this isomer to avoid the sensory dominance associated with the more potent 2,3- or 2,6-isomers.

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